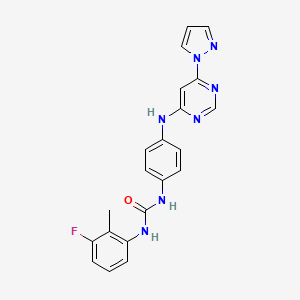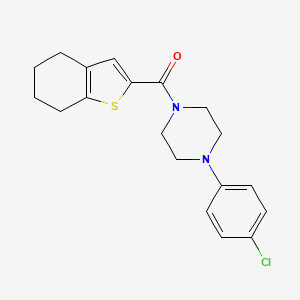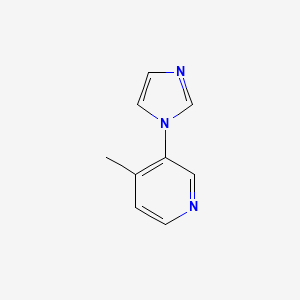![molecular formula C19H19N3O3 B2810157 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide CAS No. 874127-36-3](/img/structure/B2810157.png)
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
N-[4-(4-Methylphenyl)-1,2,5-Oxadiazol-3-yl]-2-Propoxybenzamide and its derivatives have been studied for their potential in anticancer treatments. For example, a series of similar compounds, including those with the 1,3,4-oxadiazole moiety, demonstrated moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancers. These compounds have been shown to exhibit higher anticancer activities than some reference drugs, such as etoposide (B. Ravinaik et al., 2021).
Corrosion Inhibition
Compounds with 1,3,4-oxadiazole, a related structure, have been explored for their inhibitory properties in corrosion control. Studies have shown that these compounds can inhibit both cathodic and anodic reactions in metals, suggesting their potential as effective corrosion inhibitors in various industrial applications (A. Rochdi et al., 2014).
Antibacterial Activity
Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. Studies have found that compounds containing the 1,3,4-oxadiazole or 1,2,4-triazole heterocycle showed significant antimicrobial activity against various bacteria, molds, and yeasts (C. N. Tien et al., 2016).
Optical Properties in Polymer Optoelectronics
Research on the optical properties of polyoxadiazoles, which are structurally similar to this compound, has revealed their potential in polymer optoelectronic devices. These studies have focused on comparing the optical characteristics of different derivatives and their suitability for use in various technological applications (B. Hajduk et al., 2010).
Liquid Crystalline Properties
Investigations into the mesomorphic properties of 1,2,4-oxadiazole derivatives, closely related to this compound, have revealed that these compounds exhibit enantiotropic liquid crystal with nematic texture. The influence of the 1,2,4-oxadiazole ring and alkyl chain length on these properties has been a significant area of study, indicating their potential in liquid crystal technologies (Ghassan Q. Ali et al., 2018).
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-12-24-16-7-5-4-6-15(16)19(23)20-18-17(21-25-22-18)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFXCTNFXWBIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2810074.png)

![2-(4-methoxyphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2810077.png)
![methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2810081.png)


![Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2810086.png)



![Ethyl 4-[({[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2810093.png)
![6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2810094.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2810097.png)
